Ethyl 5-bromo-6-fluoronicotinate
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Overview
Description
Ethyl 5-bromo-6-fluoronicotinate is a heterocyclic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is a derivative of nicotinic acid and contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-6-fluoronicotinate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-fluoronicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.
Scientific Research Applications
Ethyl 5-bromo-6-fluoronicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-6-chloronicotinate
- Ethyl 5-bromo-6-iodonicotinate
- Ethyl 5-bromo-6-methylnicotinate
Uniqueness
Ethyl 5-bromo-6-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The fluorine atom, in particular, enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and development .
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 5-bromo-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
RWZGKGCXIKXQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)F)Br |
Origin of Product |
United States |
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